2-(2-Methoxyphenyl)-1-methyl-3-diphenylphosphino)-1H-indole
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Overview
Description
2-(2-Methoxyphenyl)-1-methyl-3-diphenylphosphino)-1H-indole is a useful research compound. Its molecular formula is C28H24NOP and its molecular weight is 421.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound, 98% PPh2-Andole-Phos is 421.159551387 g/mol and the complexity rating of the compound is 539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Catalysis in Organic Synthesis
- Carbon-Boron Bond Cross-Coupling Reaction : PPh2-Andole-Phos is applied in palladium-catalyzed borylation of aryl chlorides. This process facilitates the synthesis of biaryl compounds through borylation and Suzuki-Miyaura coupling reactions in a one-pot sequential manner, showing high effectiveness even at low catalyst loadings and compatibility with a range of functional groups (Chow et al., 2012).
Methoxycarbonylation of Olefins
- Methoxycarbonylation Catalysis : It's used in the methoxycarbonylation of alkenes, catalyzed by palladium(II) complexes. The ligand's presence alongside palladium promotes the conversion of styrene to methyl 2-phenylpropanoate and methyl 3-phenylpropanoate with high chemoselectivity and regioselectivity, showcasing its efficiency in transforming cyclohexene and 1-hexene as well (Aguirre et al., 2007).
Synthesis of Phosphinoylindoles
- Synthesis of 3-Phosphinoylindoles : A novel approach for synthesizing 3-phosphinoylindoles involves Rh(III)-catalyzed cyclization from (2-azidostyryl)diphenylphosphine oxides. This method allows the rebuilding of sp2 C-P bonds and construction of the indole ring in a single step, highlighting its utility in pharmaceutical and natural product synthesis (Wang & Yang, 2018).
Ligand Development for Homogeneous Catalysis
- Enantioselective Hydrogenation : The compound has been studied for its role in developing chiral diphosphine ligands for enantioselective hydrogenation reactions, specifically in the hydrogenation of oxoesters. This research contributes to the field of asymmetric catalysis, offering pathways to synthesize enantiopure compounds (Benincori et al., 2000).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular functions . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways, leading to a range of downstream effects . These effects can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have a broad range of biological activities, suggesting that they could have diverse molecular and cellular effects .
Properties
IUPAC Name |
[2-(2-methoxyphenyl)-1-methylindol-3-yl]-diphenylphosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24NOP/c1-29-25-19-11-9-17-23(25)28(27(29)24-18-10-12-20-26(24)30-2)31(21-13-5-3-6-14-21)22-15-7-4-8-16-22/h3-20H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVJSVRJLZDGDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3OC)P(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24NOP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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